REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([CH2:14][CH2:15][C:16](OC)=[O:17])(=[O:13])=[O:12])=[CH:7][CH:6]=1)(=O)C.[BH4-].[Na+].C(O)(C)(C)C.Cl>CO>[NH2:4][C:5]1[CH:6]=[CH:7][C:8]([S:11]([CH2:14][CH2:15][CH2:16][OH:17])(=[O:13])=[O:12])=[CH:9][CH:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
54.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OC
|
Name
|
|
Quantity
|
22.3 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
was stirred mechanically
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
STIRRING
|
Details
|
the resulting solution was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was partially concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove t-butanol
|
Type
|
TEMPERATURE
|
Details
|
the residue was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
ADDITION
|
Details
|
solid sodium bicarbonate was added slowly until the pH of the mixture
|
Type
|
WAIT
|
Details
|
to stand several hours at 23° C.
|
Type
|
FILTRATION
|
Details
|
the precipitated product was filtered
|
Type
|
CUSTOM
|
Details
|
After recrystallization from methanol containing a small amount of ether
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |